molecular formula C18H23Cl2NO4 B12386996 Fenhexamid-butyric acid

Fenhexamid-butyric acid

Cat. No.: B12386996
M. Wt: 388.3 g/mol
InChI Key: XDHAUMYQFDCMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fenhexamid-butyric acid involves the modification of fenhexamid. Fenhexamid is synthesized through a series of chemical reactions starting from 2,3-dichloro-4-hydroxyaniline, which undergoes cyclization and subsequent reactions to form the final product

Industrial Production Methods

Industrial production of butyric acid, a component of this compound, can be achieved through fermentation processes using bacterial strains such as Clostridium tyrobutyricum. These processes involve the fermentation of glucose or other sugars to produce butyric acid . The integration of this butyric acid into the fenhexamid structure would follow standard chemical synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

Fenhexamid-butyric acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

Fenhexamid-butyric acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenhexamid-butyric acid is unique due to its dual functionality as both a fungicide and a hapten for monoclonal antibody production . This makes it valuable in both agricultural and biomedical research applications.

Properties

Molecular Formula

C18H23Cl2NO4

Molecular Weight

388.3 g/mol

IUPAC Name

4-[2,3-dichloro-4-[(1-methylcyclohexanecarbonyl)amino]phenoxy]butanoic acid

InChI

InChI=1S/C18H23Cl2NO4/c1-18(9-3-2-4-10-18)17(24)21-12-7-8-13(16(20)15(12)19)25-11-5-6-14(22)23/h7-8H,2-6,9-11H2,1H3,(H,21,24)(H,22,23)

InChI Key

XDHAUMYQFDCMGK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)OCCCC(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.